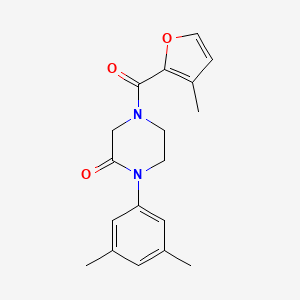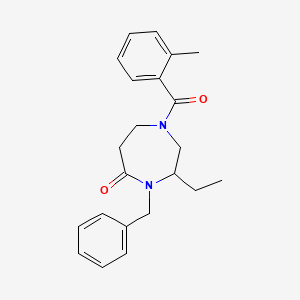
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one, also known as DMFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research areas. DMFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been shown to act as a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Wirkmechanismus
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one acts as a competitive inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one increases the levels of dopamine in the brain, leading to increased dopamine signaling and neurotransmission. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including increased dopamine signaling and neurotransmission, anti-inflammatory and antioxidant effects, and neuroprotective effects. 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively inhibit DAT. However, 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one, including the development of new synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its mechanism of action and physiological effects. Additionally, further research is needed to fully understand the potential advantages and limitations of 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one for lab experiments and its potential toxicity.
Synthesemethoden
1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one can be synthesized through several methods, including the reaction of 3,5-dimethylphenylhydrazine with 3-methyl-2-furoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 1-(3,5-dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one as a white crystalline solid with a melting point of 166-168°C and a purity of over 99%.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-methylfuran-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-13(2)10-15(9-12)20-6-5-19(11-16(20)21)18(22)17-14(3)4-7-23-17/h4,7-10H,5-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMIVIVDOQUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(3-methyl-2-furoyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
![4-(1-cyano-2-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5499934.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
